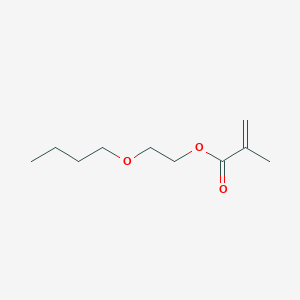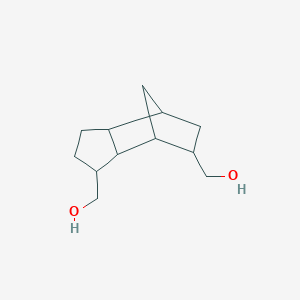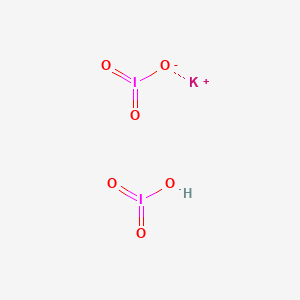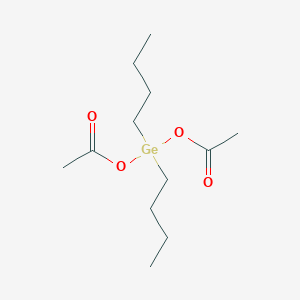
2-Butenoic acid, 4-nitrophenyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-nitrophenyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-nitrophenyl ester, (E)- is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This mechanism has been studied in the context of drug development and has shown promising results.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Butenoic acid, 4-nitrophenyl ester, (E)- has a number of biochemical and physiological effects. These include inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as activation of the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Butenoic acid, 4-nitrophenyl ester, (E)- in lab experiments is its high reactivity, which makes it a useful reagent for organic synthesis. However, its reactivity also presents a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are a number of future directions for research on 2-Butenoic acid, 4-nitrophenyl ester, (E)-. Some potential areas of study include its use in drug development, its potential as a diagnostic tool, and its role in the regulation of oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and to develop methods for controlling its reactivity in lab experiments.
Synthesemethoden
The synthesis of 2-Butenoic acid, 4-nitrophenyl ester, (E)- involves the reaction of 4-nitrophenol with acryloyl chloride in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-nitrophenyl ester, (E)- has been used in scientific research for a variety of applications. One of the most common uses is in organic synthesis, where it is used as a reagent in the preparation of various compounds. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
14617-88-0 |
|---|---|
Produktname |
2-Butenoic acid, 4-nitrophenyl ester, (E)- |
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(4-nitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3/b3-2+ |
InChI-Schlüssel |
DKEFLVTVKNEDSR-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyme |
(E)-2-Butenoic acid 4-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)






![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
